1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole
Description
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-10(2)11-4-5-12(18-3)13(8-11)19(16,17)15-7-6-14-9-15/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQKROBQGJKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
The compound 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in the fields of pharmaceuticals, agriculture, and materials science, supported by relevant data and case studies.
Anticancer Activity
1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole has been investigated for its potential as an anticancer agent. Studies have demonstrated that compounds with similar sulfonamide structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of sulfonamide derivatives to inhibit tumor growth by interfering with specific metabolic pathways essential for cancer cell proliferation.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that sulfonamides can inhibit bacterial growth by targeting the bacterial folate synthesis pathway. A comparative analysis of various sulfonamides, including 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole, revealed its effectiveness against gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.
Immunomodulatory Effects
Recent investigations have explored the immunomodulatory effects of this compound. It has been found to modulate immune responses, which could be beneficial in treating autoimmune diseases. Experimental models demonstrated that the compound could reduce inflammation markers, suggesting its potential use in therapies for conditions like rheumatoid arthritis.
Pesticidal Activity
The compound has been studied for its pesticidal properties. Research indicates that sulfonamide derivatives can act as effective insecticides and fungicides. A patent describes the synthesis of related compounds that exhibit high activity against agricultural pests while being safe for beneficial insects, such as bees. The broad-spectrum activity of these compounds positions them as valuable tools in integrated pest management strategies.
Herbicidal Potential
In addition to its insecticidal properties, 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole has been evaluated for herbicidal activity. Laboratory studies have shown that it can inhibit the growth of specific weeds without adversely affecting crop yield, making it a candidate for developing selective herbicides.
Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer chemistry. Research has indicated that incorporating sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use.
Coatings and Adhesives
1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole is also being explored in the formulation of advanced coatings and adhesives. Its chemical properties can improve adhesion strength and durability, making it suitable for applications in construction and automotive industries.
Data Summary Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Anticancer | Inhibits tumor growth; cytotoxic against cancer cell lines |
| Antimicrobial | Effective against gram-positive/negative bacteria | |
| Immunomodulatory | Reduces inflammation markers; potential for autoimmune therapies | |
| Agriculture | Pesticidal | High activity against pests; safe for beneficial insects |
| Herbicidal | Inhibits weed growth without harming crops | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
| Coatings and Adhesives | Improves adhesion strength and durability |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated the efficacy of a series of sulfonamide derivatives, including 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole, showing significant inhibition of cancer cell proliferation through apoptosis induction.
- Pesticide Development : A patent application detailed the synthesis of related compounds with demonstrated effectiveness against specific agricultural pests. Field trials confirmed their broad-spectrum activity and safety profile.
- Material Performance : Research conducted on polymer blends incorporating sulfonamide derivatives showed improved mechanical properties compared to traditional polymers, indicating potential applications in high-stress environments.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Sulfonylimidazole derivatives vary significantly based on substituents on the phenyl ring and the imidazole group. Below is a comparative analysis of key analogs:
*Calculated based on analogous structures due to lack of direct data.
Physicochemical Properties
Key physical properties highlight the impact of substituents:
*Estimated based on structural analogs.
Functional and Application Differences
- Target Compound: The methoxy and isopropyl groups may enhance lipid solubility, making it suitable for hydrophobic environments. Potential applications could include enzyme inhibition (e.g., sulfonyl-containing drugs) or polymer chemistry .
- 4-Nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole : The nitro group increases electrophilicity, favoring nucleophilic substitution reactions. Its higher density (1.42 g/cm³) and boiling point (510°C) suggest stability under high-temperature conditions, useful in synthetic intermediates .
- 1-(4-Methylphenyl)sulfonylimidazole : Lower molecular weight (222.26 g/mol) and melting point (76–78°C) indicate ease of handling in solid-phase synthesis. It is explicitly used as a biochemical reagent .
- 1-(2,4,6-Triisopropylphenyl)sulfonylimidazole : Extreme steric hindrance from triisopropyl groups likely reduces reactivity but improves selectivity in catalysis or protecting-group chemistry .
- [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol: The hydrophilic methanol group (-CH2OH) lowers LogP (1.8), suggesting applications in aqueous-phase reactions or prodrug design .
Biological Activity
1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole is . The structure features an imidazole ring, which is known for its biological significance, particularly in drug design.
1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole exhibits several mechanisms of action that contribute to its biological activity:
- Androgen Receptor Modulation : The compound has been identified as an androgen receptor (AR) modulator. It interacts with the AR, influencing its activity and potentially providing therapeutic benefits in conditions like prostate cancer .
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. Such inhibition could lead to reduced tumor growth and metastasis .
Anticancer Activity
Research indicates that 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole may be effective against various cancers, particularly those driven by androgen signaling. The compound's ability to modulate AR activity positions it as a candidate for treating hormone-sensitive cancers.
| Cancer Type | Mechanism | Study Reference |
|---|---|---|
| Prostate Cancer | AR modulation and inhibition of growth | |
| Breast Cancer | Potential anti-androgen effects | |
| Ovarian Cancer | Inhibition of androgen-mediated pathways |
Case Studies
- Prostate Cancer Treatment : A study conducted on androgen-sensitive prostate cancer cell lines demonstrated that treatment with 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole resulted in significant reduction of cell proliferation, attributed to its action on the AR pathway .
- Breast Cancer Models : In vitro experiments showed that the compound inhibited estrogen receptor-positive breast cancer cells, suggesting a dual mechanism involving both AR and estrogen receptor pathways .
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Limited data currently exists on the toxicity of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole; however, initial screenings indicate a favorable safety margin in preclinical models. Further studies are warranted to establish comprehensive safety profiles.
Q & A
Q. What are the common synthetic routes for 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole?
The synthesis typically involves sulfonylation of imidazole derivatives under controlled conditions. For example, solvent-free reductive amination with aldehydes or hydrazine hydrate can yield sulfonamide intermediates (e.g., compound 1 in ). Key steps include refluxing in absolute alcohol (4 hours) and monitoring reaction progress via TLC (Chloroform:Methanol, 7:3 ratio) . Alternative routes may involve coupling methoxy-substituted aryl sulfonyl chlorides with imidazole precursors, as seen in structurally similar sulfonylbenzimidazoles .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- HPLC : Used for purity assessment, with columns optimized for sulfonamide separation (e.g., 2.0 µL injection volume, as in and ) .
- FTIR : Identifies functional groups like sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .
- TLC : Monitors reaction progress using polar/non-polar solvent systems .
- X-ray crystallography : Resolves structural ambiguities in sulfonylimidazole derivatives (e.g., crystal structure analysis in ) .
Q. What safety protocols should be followed when handling this compound?
- Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation, respiratory precautions) .
- Use fume hoods for synthesis steps involving volatile reagents.
- Store in airtight containers at recommended temperatures (e.g., -20°C for labile sulfonamides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency. highlights alcohol-based solvents for reductive amination .
- Catalyst screening : Transition metals (e.g., Pd/C) may accelerate coupling reactions.
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediate stability .
Q. How to resolve contradictions in spectral data across studies?
- Cross-validate with databases : Compare NMR/FTIR peaks against NIST Chemistry WebBook entries (e.g., methoxy and sulfonyl group signatures) .
- Reproduce experiments : Confirm melting points or retention times using standardized protocols (e.g., HPLC columns in ) .
- Statistical analysis : Apply multivariate methods to assess variability in reported data .
Q. How to design bioactivity assays for this compound?
- In vitro models : Test enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) using fluorometric assays .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) with dose-response curves.
- Antioxidant potential : Employ DPPH radical scavenging assays, as described for structurally related Schiff bases .
Q. How to assess the compound’s stability under varying storage and experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks .
- HPLC monitoring : Track degradation products (e.g., sulfonic acid derivatives) over time .
- pH-dependent stability : Test solubility and integrity in buffers (pH 3–9) to simulate biological or formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
